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Compound of Interest

Compound Name:
2-Methoxy-4,6-dimethylpyrimidin-

5-OL

Cat. No.: B1609638 Get Quote

An In-depth Technical Guide to 2-Methoxy-4,6-
dimethylpyrimidin-5-ol
This technical guide provides a comprehensive analysis of 2-Methoxy-4,6-dimethylpyrimidin-
5-ol, a substituted pyrimidine of interest to researchers and professionals in the fields of

medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone of many

biologically active molecules, and understanding the nuances of its derivatives is paramount for

novel molecular design and synthesis.

Chemical Identity and Nomenclature
The precise chemical identity of a molecule is fundamental to all subsequent research. For the

compound in question, the systematic name according to the International Union of Pure and

Applied Chemistry (IUPAC) nomenclature is 2-methoxy-4,6-dimethylpyrimidin-5-ol.

This name precisely describes the molecular architecture: a central pyrimidine ring

functionalized with a methoxy group at the 2-position, two methyl groups at positions 4 and 6,

and a hydroxyl group at the 5-position.

Chemical Structure
The two-dimensional representation of 2-Methoxy-4,6-dimethylpyrimidin-5-ol is crucial for

visualizing its atomic connectivity and functional group arrangement.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1609638?utm_src=pdf-interest
https://www.benchchem.com/product/b1609638?utm_src=pdf-body
https://www.benchchem.com/product/b1609638?utm_src=pdf-body
https://www.benchchem.com/product/b1609638?utm_src=pdf-body
https://www.benchchem.com/product/b1609638?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: 2D Chemical Structure of 2-Methoxy-4,6-dimethylpyrimidin-5-ol

Physicochemical Properties
A summary of the key computed physicochemical properties of a closely related analog, 2-

methoxy-4-methylpyrimidin-5-ol, is presented in Table 1. These values, primarily sourced from

the PubChem database, offer valuable insights into the molecule's behavior in various chemical

and biological environments.[1]

Property Value Source

Molecular Weight 140.14 g/mol PubChem[1]

XLogP3-AA 0.6 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
4 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Exact Mass 140.058577502 Da PubChem[1]

Topological Polar Surface Area 55.2 Å² PubChem[1]

Proposed Synthesis and Methodologies
While specific, peer-reviewed synthetic protocols for 2-Methoxy-4,6-dimethylpyrimidin-5-ol
are not readily available in the public domain, a plausible synthetic route can be conceptualized

based on established pyrimidine chemistry. The synthesis of structurally similar compounds,

such as 2-bromo-4,6-dimethylpyrimidin-5-ol, provides a strong foundation for a proposed

pathway.[2]

A logical approach would involve the initial synthesis of a 4,6-dimethylpyrimidin-5-ol core,

followed by functionalization at the 2-position.

Proposed Synthetic Workflow
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The following diagram illustrates a potential synthetic pathway for 2-Methoxy-4,6-
dimethylpyrimidin-5-ol.

3-Chloro-2,4-pentanedione + Formamide 4,6-Dimethylpyrimidin-5-ol

Cyclization
(Reflux) 2-Chloro-4,6-dimethylpyrimidin-5-ol

Chlorination
(e.g., POCl3) 2-Methoxy-4,6-dimethylpyrimidin-5-ol

Methoxylation
(Sodium Methoxide)

Click to download full resolution via product page

Caption: Proposed Synthetic Workflow for 2-Methoxy-4,6-dimethylpyrimidin-5-ol

Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4,6-Dimethylpyrimidin-5-ol

This initial step involves the cyclization of a β-dicarbonyl compound with formamide. A similar

procedure has been described for the synthesis of 4,6-dimethylpyrimidin-5-ol.[2]

To a solution of 3-chloro-2,4-pentanedione in formic acid, add formamide.

Reflux the reaction mixture for an extended period (e.g., 12 hours).

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Basify the mixture with an aqueous solution of ammonium hydroxide and reflux for an

additional period (e.g., 5 hours).

After cooling, concentrate the mixture and add a suitable organic solvent (e.g., acetone) to

precipitate the product.

Isolate the crude 4,6-dimethylpyrimidin-5-ol by filtration and wash with a cold solvent.

Step 2: Synthesis of 2-Chloro-4,6-dimethylpyrimidin-5-ol
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The hydroxyl group at the 2-position of the pyrimidine ring can be converted to a chlorine atom,

which is a good leaving group for subsequent nucleophilic substitution.

To a solution of 4,6-dimethylpyrimidin-5-ol, add a chlorinating agent such as phosphorus

oxychloride (POCl₃).

Heat the reaction mixture under reflux until the starting material is consumed, as monitored

by TLC or LC-MS.

Carefully quench the reaction by pouring it onto crushed ice.

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude 2-chloro-4,6-dimethylpyrimidin-5-ol.

Step 3: Synthesis of 2-Methoxy-4,6-dimethylpyrimidin-5-ol

The final step involves a nucleophilic aromatic substitution reaction to introduce the methoxy

group.

Dissolve the crude 2-chloro-4,6-dimethylpyrimidin-5-ol in anhydrous methanol.

Add a solution of sodium methoxide in methanol dropwise at room temperature.

Stir the reaction mixture at room temperature or with gentle heating until the reaction is

complete (monitor by TLC or LC-MS).

Neutralize the reaction with a mild acid (e.g., acetic acid).

Concentrate the mixture under reduced pressure to remove the methanol.

Partition the residue between water and an organic solvent (e.g., dichloromethane).

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain

the crude product.
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Purify the crude 2-Methoxy-4,6-dimethylpyrimidin-5-ol by column chromatography on

silica gel or by recrystallization from a suitable solvent system.

Potential Applications in Drug Discovery
The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a wide range of

therapeutic agents. The specific substitution pattern of 2-Methoxy-4,6-dimethylpyrimidin-5-
ol, featuring both hydrogen bond donating (hydroxyl) and accepting (methoxy, nitrogen atoms)

groups, makes it an attractive starting point for the design of novel bioactive molecules.

Derivatives of similar pyrimidinols have been investigated as selective fibroblast growth factor

receptor 4 (FGFR4) inhibitors for the potential treatment of hepatocellular carcinoma.[2] This

suggests that 2-Methoxy-4,6-dimethylpyrimidin-5-ol could serve as a valuable building block

for the synthesis of kinase inhibitors or other targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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